Boc-cys(tacm)-OH cha

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

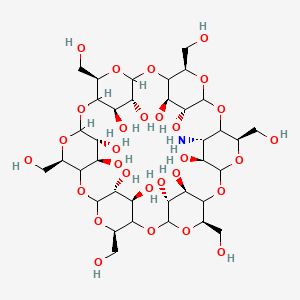

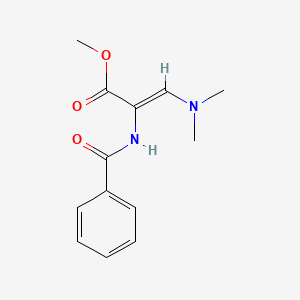

“Boc-cys(tacm)-OH cha” is a cysteine derivative with a protecting group. Protecting groups are used in peptide and protein science to prevent certain reactions from happening until a later stage in the synthesis process . The “Boc” part stands for tert-butyloxycarbonyl, which is a common protecting group for amines. The “Cys” part refers to cysteine, an amino acid. The “tacm” and “OH cha” parts are not clear from the available information.

Synthesis Analysis

Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades. Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely involve the addition or removal of the Boc protecting group. This can be done under certain conditions, such as the use of acid or base .科学研究应用

p-Nitrobenzyl Protection for Cysteine and Selenocysteine: 本研究评估了各种保护基(包括三甲基乙酰胺甲基(Tacm)基)在肽合成过程中的稳定性。研究发现,某些基团(如Tacm)在特定条件下不稳定,导致了替代保护方法的发展 (Muttenthaler et al., 2010)。

A New Thiol Protecting Trimethylacetamidomethyl Group: 这项研究介绍了S-三甲基乙酰胺甲基半胱氨酸[Cys(Tacm)],在酸性和碱性条件下表现稳定,并成功应用于猪脑利钠肽的合成 (Kiso et al., 1989)。

Trimethylacetamidomethyl (Tacm) Group as a New Protecting Group for Cysteine: 本研究详细描述了S-三甲基乙酰胺甲基-L-半胱氨酸[Cys(Tacm)]的制备,并发现其对恶劣条件具有稳定性,突显了其作为肽合成中的保护基的潜力 (Kiso et al., 1990)。

Syntheses of Natriuretic Peptides Using a New S-Protecting Group: 本文描述了使用S-三甲基乙酰胺甲基(Tacm)基合成利钠肽,强调了其在肽合成过程中保护半胱氨酸硫醇功能的实用性 (Kiso et al., 1994)。

未来方向

属性

IUPAC Name |

cyclohexanamine;(2R)-3-[(2,2-dimethylpropanoylamino)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O5S.C6H13N/c1-13(2,3)11(19)15-8-22-7-9(10(17)18)16-12(20)21-14(4,5)6;7-6-4-2-1-3-5-6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,20)(H,17,18);6H,1-5,7H2/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXQHQWCEUFDKS-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCSCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)NCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Azabicyclo[3.2.0]heptan-7-one, 6-acetyl-, cis- (9CI)](/img/no-structure.png)

![[(S,S)-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)-(R)-1,1'-bi-2-naphtholate](/img/structure/B1142441.png)